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Compound of Interest

Compound Name: Swietemahalactone

Cat. No.: B12374289 Get Quote

A Comparative Spectroscopic Guide to
Swietemahalactone and its Congeners
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of

Swietemahalactone, a novel rearranged phragmalin-type limonoid, and its related derivatives.

The data presented herein is intended to serve as a valuable resource for the identification,

characterization, and further development of this class of natural products.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for Swietemahalactone and

selected related phragmalin-type limonoids isolated from Swietenia species. This comparative

presentation facilitates the differentiation of these structurally similar compounds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12374289?utm_src=pdf-interest
https://www.benchchem.com/product/b12374289?utm_src=pdf-body
https://www.benchchem.com/product/b12374289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d Name

Molecular
Formula

¹H NMR
(δ ppm)

¹³C NMR
(δ ppm)

IR (ν_max
cm⁻¹)

Mass
Spectrom
etry (m/z)

UV-Vis
(λ_max
nm)

Swietemah

alactone
C₂₇H₃₀O₁₀

5.31 (H-3),

5.47 (H-

11), 5.38

(H-12),

5.72 (H-

17), 2.09 &

2.02

(CH₂-29)

83.4 (C-3),

70.6 (C-

11), 71.2

(C-12),

72.0 (C-

17), 38.9

(C-29)

3444 (OH),

1728

(carboxylat

e), 1643

(α,β-

unsaturate

d lactone)

515.1910

[M+H]⁺

Not

Reported

Swietenine C₂₇H₃₂O₈

7.42 (H-

21), 7.38

(H-23),

6.33 (H-

22), 5.43

(H-17),

3.68 (OMe)

174.1,

167.3,

143.2,

141.0,

120.2,

110.2

Not

Reported

523

[M+Na]⁺

Not

Reported

Khayanolid

e A
C₂₉H₃₆O₁₀

5.61 (H-

17), 3.69

(OMe),

2.04 (OAc)

211.9,

174.0,

169.9,

140.7,

139.8,

120.5,

110.0

Not

Reported

569

[M+Na]⁺

Not

Reported

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the characterization of

Swietemahalactone and its derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Approximately 5-10 mg of the purified limonoid is dissolved in 0.5 mL of deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or C₆D₆).

The solution is transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

2. 1D NMR (¹H and ¹³C) Acquisition:

Spectra are recorded on a Bruker AVANCE spectrometer operating at a proton frequency of

400 MHz or higher.

For ¹H NMR, the spectral width is typically 0-12 ppm, with a relaxation delay of 1-2 seconds.

32 to 64 scans are generally acquired for a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is 0-220 ppm, with a relaxation delay of 2-5 seconds.

Several thousand scans may be required to obtain a spectrum with an adequate signal-to-

noise ratio.

3. 2D NMR (COSY, HSQC, HMBC) Acquisition:

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings. Standard

gradient-enhanced COSY (gCOSY) sequences are employed.

HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify two- and three-bond

proton-carbon correlations, which is crucial for establishing the carbon skeleton.

Mass Spectrometry (MS)
1. Sample Preparation:

A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable

solvent (e.g., methanol, acetonitrile).

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
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Analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with

an electrospray ionization (ESI) source.

The sample solution is infused directly or via an HPLC system.

The mass spectrometer is operated in positive or negative ion mode to detect [M+H]⁺,

[M+Na]⁺, or [M-H]⁻ ions.

Data is acquired over a mass range of m/z 100-1500.

Infrared (IR) Spectroscopy
1. Sample Preparation:

For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with

dry potassium bromide and pressing the mixture into a thin disk.

Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent,

casting it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

2. Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The spectrum is typically scanned from 4000 to 400 cm⁻¹.

A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the

sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol,

ethanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to obtain an

absorbance reading between 0.1 and 1.0.

2. Data Acquisition:
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The UV-Vis spectrum is recorded using a double-beam spectrophotometer.

The spectrum is scanned over a wavelength range of 200-800 nm.

A baseline is recorded with the cuvette containing only the solvent.

Experimental Workflow and Signaling Pathway
Analysis
Due to the novelty of Swietemahalactone, its specific interactions with cellular signaling

pathways are still under investigation. However, a generalized workflow for the spectroscopic

analysis of such natural products is presented below.
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Generalized workflow for the isolation and characterization of Swietemahalactone.
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The antibacterial activity of Swietemahalactone suggests potential interactions with bacterial

signaling pathways. Future research should focus on elucidating these specific molecular

targets to understand its mechanism of action. This could involve techniques such as

proteomics and genetic screening to identify bacterial proteins that bind to

Swietemahalactone, followed by in-depth studies of the affected signaling cascades.

To cite this document: BenchChem. [Comparative spectroscopic analysis of
Swietemahalactone and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12374289#comparative-spectroscopic-analysis-of-
swietemahalactone-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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